Olivetolic Acid

Catalog No.
S608809
CAS No.
491-72-5
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olivetolic Acid

CAS Number

491-72-5

Product Name

Olivetolic Acid

IUPAC Name

2,4-dihydroxy-6-pentylbenzoic acid

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16)

InChI Key

SXFKFRRXJUJGSS-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Pentyl-β-resorcylic Acid; 2,4-Dihydroxy-6-pentylbenzoic Acid; Allazetolcarboxylic Acid; Olivetolcarboxylic Acid

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

The exact mass of the compound Olivetolic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid) is a highly specialized resorcylic acid that serves as the foundational polyketide building block in the biosynthesis of natural C5-phytocannabinoids. Structurally characterized by its pentyl side chain and essential carboxylate moiety, it undergoes regioselective Friedel-Crafts alkylation with geranyl pyrophosphate (GPP)—catalyzed by aromatic prenyltransferases—to yield cannabigerolic acid (CBGA)[1]. In both agricultural extraction and synthetic biology workflows, olivetolic acid is the critical convergence point between the fatty acid and isoprenoid metabolic pathways. Its procurement is central to chemoenzymatic and microbial fermentation processes aiming to produce acidic cannabinoids (such as CBGA, THCA, and CBDA) at scale, bypassing the limitations of complex, low-yield total chemical synthesis [2].

A common procurement error is attempting to substitute olivetolic acid with its cheaper, decarboxylated analog, olivetol. While olivetol shares the resorcinol core and pentyl chain, the absence of the carboxylate group fundamentally disrupts enzymatic processing. Native plant prenyltransferases (such as CsPT1) and downstream oxidocyclases (like THCA and CBDA synthases) exhibit strict substrate specificity that requires the acidic moiety for proper binding and catalysis [1]. Consequently, feeding olivetol into these biocatalytic systems yields neutral cannabigerol (CBG) rather than the natural precursor CBGA, completely blocking the enzymatic synthesis of the highly valued acidic cannabinoids (THCA/CBDA)[2]. Furthermore, olivetolic acid's thermal lability requires strictly controlled, low-temperature processing to prevent spontaneous decarboxylation into olivetol during downstream purification, differentiating its handling requirements from the more stable olivetol [3].

Absolute Substrate Specificity in Native Prenyltransferases

The synthesis of natural cannabinoid acids relies on the strict substrate recognition of native prenyltransferases. When evaluated with geranylpyrophosphate:olivetolate geranyltransferase (GOT/CsPT1), olivetolic acid functions as the exclusive prenyl acceptor, allowing the efficient transfer of the C10 geranyl group to form CBGA. In direct contrast, the decarboxylated analog olivetol is completely inactive as a substrate for this specific enzyme, failing to produce any detectable CBGA [1].

Evidence DimensionRelative yield of enzymatic prenylation to CBGA
Target Compound Data100% relative yield (active substrate)
Comparator Or BaselineOlivetol: 0% relative yield (inactive substrate)
Quantified DifferenceAbsolute requirement for the carboxylate group to achieve enzymatic CBGA synthesis
ConditionsIn vitro assay using recombinant CsPT1 and geranyl diphosphate (GPP)

Procurement of olivetolic acid is strictly mandatory for biocatalytic workflows utilizing native plant enzymes, as olivetol cannot be processed into acidic cannabinoids.

Microbial Fermentation Titer Amplification via Precursor Supplementation

In microbial production platforms, the de novo synthesis of olivetolic acid via the hexanoyl-CoA pathway is a well-documented rate-limiting bottleneck. Direct supplementation of exogenous olivetolic acid into the fermentation media bypasses this upstream limitation. In engineered Yarrowia lipolytica expressing dual prenyltransferases, feeding olivetolic acid directly increased the final cannabigerolic acid (CBGA) titer by more than 340% compared to cultures relying solely on de novo polyketide synthesis [1].

Evidence DimensionFinal CBGA fermentation titer
Target Compound Data15.7 mg/L (with Olivetolic Acid supplementation)
Comparator Or BaselineDe novo synthesis baseline: ~3.5 mg/L (without supplementation)
Quantified Difference4.4-fold increase in target cannabinoid yield
ConditionsEngineered Yarrowia lipolytica culture optimized for precursor supply

Purchasing olivetolic acid as a direct fermentation feedstock drastically improves downstream yields and accelerates process scale-up in synthetic biology applications.

Control of Downstream Cannabinoid Homolog Class

The length of the alkyl side chain on the resorcylic acid precursor dictates the structural class of the resulting cannabinoids. Olivetolic acid, possessing a C5 pentyl chain, is required to synthesize the mainstream pentyl-cannabinoids (CBGA, CBDA, THCA). Substituting it with divarinic acid, the C3 propyl analog, shifts the entire enzymatic cascade to produce the varin series (CBGVA, CBDVA, THCVA) [1].

Evidence DimensionResulting downstream cannabinoid class
Target Compound DataYields C5-cannabinoids (CBGA, THCA, CBDA)
Comparator Or BaselineDivarinic Acid: Yields C3-cannabinoids (CBGVA, THCVA, CBDVA)
Quantified DifferenceComplete shift in the alkyl chain length of the final active pharmaceutical ingredient
ConditionsEnzymatic prenylation and subsequent oxidocyclization

Buyers must specifically verify the C5 chain of olivetolic acid to ensure the production of standard cannabinoids rather than niche varin homologs.

Regioselectivity Optimization with Engineered Prenyltransferases

While the promiscuous bacterial prenyltransferase NphB can utilize olivetolic acid, the wild-type enzyme suffers from poor regioselectivity, generating a high proportion of the unwanted byproduct 2-O-geranyl olivetolate. However, pairing olivetolic acid with specifically engineered NphB variants (such as the Q295F mutant) corrects this, shifting the product ratio heavily in favor of the desired CBGA and increasing overall in vivo activity [1].

Evidence DimensionProduct ratio (CBGA to 2-O-geranyl olivetolate byproduct)
Target Compound Data20:1 ratio (when paired with engineered NphB Q295F)
Comparator Or Baseline1:5 ratio (when paired with wild-type NphB)
Quantified Difference100-fold improvement in regioselectivity for the target C-C alkylation
ConditionsIn vivo E. coli biosynthesis utilizing GPP and olivetolic acid feedstock

Highlights that achieving high-purity CBGA from olivetolic acid in bacterial systems requires the strategic procurement of engineered enzymes to control regioselectivity.

Precursor Feedstock for Microbial Cannabinoid Fermentation

Directly supplementing engineered yeast or E. coli cultures with olivetolic acid bypasses the rate-limiting polyketide synthase (OLS/OAC) bottleneck, dramatically increasing the yield of CBGA and downstream cannabinoids [1].

Cell-Free Chemoenzymatic Synthesis of Rare Cannabinoids

Utilized as the obligate substrate in cell-free bioreactors employing recombinant prenyltransferases (like CsPT1 or engineered NphB) to produce high-purity CBGA without the complex impurity profiles of plant extraction [2].

Analytical Standard for Biosynthetic Pathway Elucidation

Serves as a critical baseline standard in chromatography and mass spectrometry to monitor the efficiency of novel polyketide synthases and to quantify spontaneous decarboxylation rates during downstream processing [3].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

224.10485899 Da

Monoisotopic Mass

224.10485899 Da

Heavy Atom Count

16

UNII

3Y8J575L93

Other CAS

491-72-5

Wikipedia

Olivetolic_acid

Dates

Last modified: 08-15-2023
Valliere et al. A bio-inspired cell-free system for cannabinoid production from inexpensive inputs. Nature Chemical Biology, DOI: 10.1038/s41589-020-0631-9, published online 24 August 2020

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